Drometrizole trisiloxane
Drometrizole trisiloxane
Drometrizole trisiloxane is a photostable UVA and UVB light filter. The compound is a lipophilic benzotriazole derivative marketed as Meroxyl XL by L'Oreal, although sunscreens with drometrizole trisiloxane are currently only approved for use in the EU, Canada, Australia, and Japan, among other countries. Despite being used elsewhere in the world with relatively few reports of adverse reactions, the FDA continues to cite that the existing scientific record is not sufficient to establish the compound as being generally recognized as safe and effective for over-the-counter sunscreen use.
Brand Name:
Vulcanchem
CAS No.:
155633-54-8
VCID:
VC21099320
InChI:
InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3
SMILES:
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Molecular Formula:
C24H39N3O3Si3
Molecular Weight:
501.8 g/mol
Drometrizole trisiloxane
CAS No.: 155633-54-8
Cat. No.: VC21099320
Molecular Formula: C24H39N3O3Si3
Molecular Weight: 501.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Drometrizole trisiloxane is a photostable UVA and UVB light filter. The compound is a lipophilic benzotriazole derivative marketed as Meroxyl XL by L'Oreal, although sunscreens with drometrizole trisiloxane are currently only approved for use in the EU, Canada, Australia, and Japan, among other countries. Despite being used elsewhere in the world with relatively few reports of adverse reactions, the FDA continues to cite that the existing scientific record is not sufficient to establish the compound as being generally recognized as safe and effective for over-the-counter sunscreen use. |
|---|---|
| CAS No. | 155633-54-8 |
| Molecular Formula | C24H39N3O3Si3 |
| Molecular Weight | 501.8 g/mol |
| IUPAC Name | 2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol |
| Standard InChI | InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 |
| Standard InChI Key | HUVYTMDMDZRHBN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator